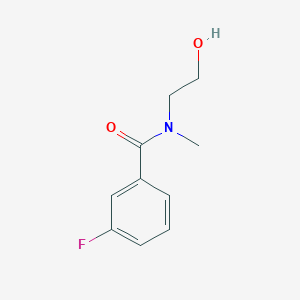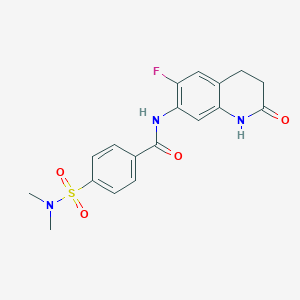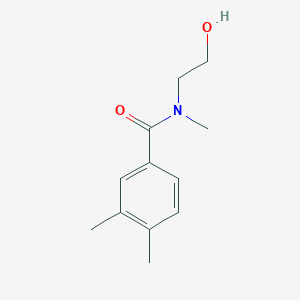
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide, also known as Compound X, is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and effects on biochemical and physiological processes have been investigated extensively.
Mecanismo De Acción
The mechanism of action of N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X involves the inhibition of specific enzymes and cellular signaling pathways. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cellular signaling and regulation. In addition, N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been shown to inhibit the activity of certain proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been shown to inhibit the growth and proliferation of cancer cells. Furthermore, it has been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X in lab experiments is its specificity for certain enzymes and cellular signaling pathways. This allows for more targeted and specific experiments. However, one limitation is that N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X may not be effective in all cell types or in all disease models.
Direcciones Futuras
There are several future directions for the study of N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X. One potential direction is the investigation of its potential use as a drug target for the treatment of various diseases, including cancer and neurological disorders. In addition, further studies are needed to fully understand its mechanism of action and effects on cellular signaling pathways. Finally, the development of more targeted and specific compounds based on the structure of N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X may lead to the development of more effective drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X involves the reaction of 4-carbamoyl-3-chlorophenyl isocyanate with furan-3-carboxylic acid, followed by the addition of piperidine-4-carboxylic acid. The resulting compound is then purified using column chromatography to obtain a pure product.
Aplicaciones Científicas De Investigación
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been used in various scientific research studies, particularly in the field of pharmacology. It has been investigated for its potential use as a drug target for the treatment of various diseases, including cancer and neurological disorders. In addition, N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been studied for its effects on cellular signaling pathways and its potential use as a tool for studying protein-protein interactions.
Propiedades
IUPAC Name |
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-15-9-13(1-2-14(15)16(20)23)21-17(24)11-3-6-22(7-4-11)18(25)12-5-8-26-10-12/h1-2,5,8-11H,3-4,6-7H2,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNYRGRMGUVPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)C(=O)N)Cl)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)

![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)

![3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)

![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)

![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)
![4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)
![N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7498832.png)
